molecular formula C18H19NO4 B5673686 N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide

N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No. B5673686
M. Wt: 313.3 g/mol
InChI Key: BUQBFYKOOHKVAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide involves multi-step chemical reactions, starting from basic organic compounds through processes such as acetylation, ethylation, and condensation. For instance, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone by reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% (Gong Fenga, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide is conducted using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. These studies help in understanding the crystalline structure, molecular bonding, and potential interactions with biological targets. For example, an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its crystal structure and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of acetamide derivatives are explored through various chemical processes, including chemoselective acetylation and catalytic hydrogenation. These processes are pivotal in synthesizing intermediates for pharmaceutical and other applications, demonstrating the versatility and reactivity of the acetamide group. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as the catalyst, showcasing the compound's synthetic utility (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-16-9-4-5-10-17(16)23-12-18(21)19-15-8-6-7-14(11-15)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBFYKOOHKVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide

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